
3-Amino-3-(2-bromophenyl)propan-1-ol
Beschreibung
Overview and Significance in Organic Chemistry
3-Amino-3-(2-bromophenyl)propan-1-ol is a brominated β-amino alcohol with the molecular formula $$ \text{C}9\text{H}{12}\text{BrNO} $$ and a molecular weight of 230.1 g/mol. Its structure features a central carbon atom bonded to an amino group ($$-\text{NH}_2$$), a hydroxyl group ($$-\text{OH}$$), and a 2-bromophenyl substituent, rendering it chiral due to the presence of a stereogenic center. This chirality enables the existence of enantiomers, such as the $$(3R)$$- and $$(3S)$$-configurations, which are critical in asymmetric synthesis and pharmaceutical applications.
The compound’s significance lies in its role as a versatile intermediate in organic synthesis. Its bifunctional groups allow participation in diverse reactions, including nucleophilic substitutions, oxidations, and cyclizations, making it valuable for constructing complex molecules like pharmaceuticals and agrochemicals. For example, β-amino alcohols are foundational in synthesizing chiral ligands, catalysts, and peptidomimetics. The bromine atom further enhances reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura couplings, which are pivotal in medicinal chemistry.
A summary of key physicochemical properties is provided below:
Historical Context of Brominated Amino Alcohols
The synthesis of β-amino alcohols dates to the early 20th century, with classical methods involving epoxide ring-opening with amines. However, the introduction of brominated variants like this compound emerged more recently, driven by advancements in asymmetric catalysis and halogenation techniques. The Sharpless asymmetric aminohydroxylation, developed in the 1990s, enabled stereoselective access to such compounds by adding amino and hydroxyl groups across alkenes.
Modern synthetic strategies emphasize efficiency and enantiocontrol. For instance, metal-free approaches using Smiles rearrangements have been reported for synthesizing β-amino alcohols under mild conditions. Additionally, cyclopropanol ring-opening reactions with chiral sulfinyl imines offer a route to vicinal anti-amino alcohols, as demonstrated in recent studies. The bromine substituent’s role in directing regioselectivity and enhancing electrophilicity has further cemented the compound’s utility in cross-coupling reactions, aligning with trends in sustainable chemistry.
Nomenclature and Chemical Classification
The systematic IUPAC name for this compound is $$(3R)$$-3-amino-3-(2-bromophenyl)propan-1-ol, reflecting its stereochemistry ($$R$$-configuration), functional groups, and substituent positions. Alternative naming conventions include:
- CAS Registry Number : 171911-83-4
- Common Synonyms : γ-Amino-2-bromobenzenepropanol, 3-Amino-3-(2-bromophenyl)-1-propanol
Chemically, it belongs to the alkanolamine family, characterized by the coexistence of amino and hydroxyl groups on an alkane backbone. Within this class, it is further categorized as a β-amino alcohol due to the amino and hydroxyl groups being on adjacent carbon atoms. The bromine atom at the ortho-position of the phenyl ring classifies it as an aryl bromide , a subgroup known for its reactivity in transition-metal-catalyzed reactions.
The compound’s stereochemistry is denoted using the Cahn-Ingold-Prelog priority rules, with the $$(3R)$$-enantiomer being predominant in commercially available samples. Its classification underscores its dual role as both a building block and a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
3-amino-3-(2-bromophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWNPPJNIPXJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-Amino-3-(2-bromophenyl)propan-1-ol is a chiral compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H12BrNO, with a molecular weight of approximately 230.1 g/mol. The compound features an amino group, a hydroxyl group, and a brominated phenyl moiety, which are pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Hydrophobic Interactions : The bromophenyl group facilitates hydrophobic interactions, which can influence the compound's reactivity and specificity towards enzymes and receptors.
These interactions suggest that the compound may modulate enzymatic activities or receptor functions, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits significant biological activity across several pathways:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Neuroprotective Effects : The compound has shown promise in neuroprotective assays, indicating a possible role in neurodegenerative disease management.
- Anti-inflammatory Properties : Evidence suggests that it may modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Bromophenyl Moiety : Utilizing bromobenzene as a starting material.
- N-Alkylation : Introducing the amino and hydroxyl groups through specific alkylation reactions.
- Purification : Employing techniques such as recrystallization or chromatography to obtain the final product in high purity.
Optimizing these methods can enhance yield and efficiency.
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial effects of the compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Neuroprotective Assays
In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its neuroprotective potential.
Case Study 3: Inflammation Modulation
Research focused on the compound's ability to inhibit pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. The results indicated a dose-dependent reduction in cytokine levels.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Amino-3-(2-fluorophenyl)propan-1-ol | Fluorine at para position | Different reactivity profile due to fluorine |
3-Amino-3-(2-chlorophenyl)propan-1-ol | Chlorine instead of bromine | Altered hydrophobicity affecting interaction profiles |
3-Amino-3-(4-bromophenyl)propan-1-ol | Bromine at para position | Potentially different biological activity |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups | CAS Number |
---|---|---|---|---|
3-Amino-3-(2-bromophenyl)propan-1-ol | C₉H₁₂BrNO | Bromo (2-phenyl), Amino (β) | Amino alcohol | 171911-83-4 |
3-Amino-3-(3-bromophenyl)propan-1-ol | C₉H₁₂BrNO | Bromo (3-phenyl), Amino (β) | Amino alcohol | 787615-13-8 |
3-(2-Bromophenyl)propan-1-ol | C₉H₁₁BrO | Bromo (2-phenyl) | Primary alcohol | Not provided |
(S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride | C₉H₁₃Cl₂NO | Chloro (3-phenyl), Amino (β) | Amino alcohol (salt) | 1217859-58-9 |
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol | C₁₀H₁₄BrNO₂ | Bromo (5-phenyl), Methoxy (2) | Amino alcohol | 1247159-59-6 |
Key Observations :
- Bromine Position : The position of bromine on the phenyl ring (e.g., 2- vs. 3-) significantly influences steric and electronic properties. For example, the 2-bromo derivative may exhibit greater steric hindrance compared to the 3-bromo analogue .
- Functional Group Variations : The hydrochloride salt of the 3-chlorophenyl derivative enhances solubility in polar solvents, making it more suitable for aqueous-phase reactions .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Solubility (Water) |
---|---|---|---|---|---|
This compound | 230.11 | 348.6 | 1.466 | 1.593 | Low |
3-Amino-3-(3-bromophenyl)propan-1-ol | 230.10 | 348.6 | 1.466 | 1.593 | Low |
3-(2-Bromophenyl)propan-1-ol | 215.09 | Not reported | Not reported | Not reported | Moderate |
(S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride | 266.56 | Not reported | Not reported | Not reported | High (salt form) |
Key Findings :
- Solubility Trends: The hydrochloride salt of the 3-chlorophenyl derivative shows enhanced aqueous solubility compared to non-salt forms due to ionic interactions .
- Thermal Stability : Both bromophenyl derivatives share similar boiling points (~348°C), suggesting comparable thermal stability .
Key Insights :
- Reduction Efficiency : High yields (~95%) are achievable for alcohol derivatives via LiAlH₄ reduction of propionic acids .
- Functionalization : Alkynylation strategies, as seen in , enable the introduction of trimethylsilyl (TMS) groups for further derivatization .
Table 4: Hazard Classification and Handling Requirements
Compound Name | Acute Toxicity (Oral) | Skin Irritation | Eye Irritation | Respiratory Hazard |
---|---|---|---|---|
This compound | H302 (Harmful) | H315 | H319 | H335 |
3-Amino-3-(2-aminophenyl)propan-1-ol | H302 | H315 | H319 | H335 |
(S)-3-Amino-3-(3-fluorophenyl)propan-1-ol | Not reported | Not reported | Not reported | Not reported |
Notes:
Vorbereitungsmethoden
Synthetic Routes and General Approaches
The synthesis of 3-Amino-3-(2-bromophenyl)propan-1-ol typically involves multi-step organic transformations starting from 2-bromobenzaldehyde or related precursors. Key steps include:
Nitroalkene Formation and Reduction: Reaction of 2-bromobenzaldehyde with nitromethane forms a nitrostyrene intermediate, which is subsequently reduced to the amino alcohol. This approach is analogous to the synthesis of related 3-amino-3-(3-bromophenyl)propan-1-ol derivatives, where sodium borohydride or other reducing agents convert the nitroalkene to the amino alcohol.
Mannich Reaction: A classical route involves reacting 2-bromophenylacetone with formaldehyde and ammonium chloride or other amine sources in a Mannich-type condensation, yielding the amino propanol framework. Optimization of reaction conditions such as solvent choice (e.g., ethanol or polar aprotic solvents like DMF), temperature, and reaction time (6–12 hours) is crucial to overcome steric hindrance from the ortho-bromine substituent and improve yields.
Asymmetric Catalysis: For preparation of the enantiomerically enriched (3S)-3-amino-3-(2-bromophenyl)propan-1-ol, asymmetric catalytic methods have been explored. One-pot catalytic asymmetric allylboration followed by palladium-catalyzed Mizoroki–Heck cyclization of 2-bromoaryl ketones can generate chiral tertiary alcohols structurally related to this compound. Chiral Brønsted acids and BINOL-derived catalysts are used to induce high enantioselectivity, which can be adapted to synthesize the target amino alcohol with stereochemical control.
Detailed Reaction Conditions and Reagents
Step | Reagents/Conditions | Notes |
---|---|---|
Nitroalkene formation | 2-bromobenzaldehyde + nitromethane, base catalyst | Forms 2-bromo-β-nitrostyrene intermediate |
Reduction | Sodium borohydride (NaBH4) or lithium aluminum hydride | Reduces nitroalkene to amino alcohol |
Mannich Reaction | 2-bromophenylacetone + formaldehyde + ammonium chloride | Reflux in ethanol or use DMF to improve yield |
Asymmetric allylboration | Allylboronic acid pinacol ester, chiral BINOL catalyst | Followed by Pd-catalyzed Mizoroki–Heck reaction |
Hydrolysis and salt formation | Acid treatment (e.g., HCl) | To obtain hydrochloride salt for solubility |
Industrial and Scale-Up Considerations
Industrial synthesis adapts these routes with continuous flow reactors and automated systems to ensure consistent product quality and yield. Optimization focuses on:
- Minimizing reaction times and maximizing conversion.
- Using solvents and reagents that allow easy purification.
- Controlling stereochemistry for chiral forms.
- Producing hydrochloride salts to enhance solubility and handling.
Analytical and Characterization Techniques
- Thin-Layer Chromatography (TLC): To monitor intermediate formation.
- High-Performance Liquid Chromatography (HPLC): For purity assessment, including chiral HPLC to determine enantiomeric excess.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR for structural confirmation; characteristic chemical shifts (e.g., δ ~3.5 ppm for CHOH) confirm amino alcohol formation.
- X-ray Crystallography: To confirm absolute stereochemistry when single crystals are available.
Summary Table of Preparation Methods
Preparation Method | Starting Material | Key Reagents/Conditions | Product Form | Advantages | Challenges |
---|---|---|---|---|---|
Nitroalkene route + reduction | 2-bromobenzaldehyde | Nitromethane, base, NaBH4 or LiAlH4 | Racemic amino alcohol | Straightforward, well-known | Requires reduction step |
Mannich reaction | 2-bromophenylacetone | Formaldehyde, ammonium chloride, EtOH/DMF | Racemic amino alcohol | Simple reagents, scalable | Steric hindrance affects yield |
Asymmetric allylboration + Heck | 2-bromoaryl ketones | Chiral BINOL catalyst, Pd catalyst | Enantiomerically enriched product | High enantioselectivity | Catalyst cost, optimization |
Hydrochloride salt formation | Amino alcohol intermediate | HCl acid | Hydrochloride salt form | Improved solubility | Additional purification step |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Amino-3-(2-bromophenyl)propan-1-ol, and how can reaction conditions be optimized?
- Synthetic Routes : The compound is typically synthesized via reductive amination of 3-(2-bromophenyl)propanal with ammonia or via nucleophilic substitution of brominated intermediates. For example, palladium-catalyzed amination under inert atmospheres is effective for introducing the amino group .
- Optimization : Key parameters include temperature (0–25°C), solvent choice (e.g., ethanol or THF), and catalysts (e.g., Pd/C for reductions). Purification via recrystallization or column chromatography ensures >95% purity .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Structural Confirmation : Use - and -NMR to verify the chiral center and bromophenyl group. Mass spectrometry (HRMS) confirms molecular weight (e.g., CHBrNO: MW 242.09 g/mol) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and chiral columns can resolve enantiomers. Melting point analysis (e.g., 120–125°C) and TLC (R = 0.3 in EtOAc/hexane) are supplementary methods .
Q. How should researchers handle this compound to ensure laboratory safety?
- Precautions : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319). Work in a fume hood to prevent inhalation of dust (H335). Store at 2–8°C in airtight containers away from oxidizers .
Advanced Research Questions
Q. How does the stereochemistry at the chiral center influence the biological activity of this compound?
- Enantiomer-Specific Effects : The (R)-enantiomer shows higher affinity for neurotransmitter receptors (e.g., serotonin transporters) compared to the (S)-form, as demonstrated in radioligand binding assays. Chirality impacts metabolic stability; e.g., (S)-enantiomers are more prone to oxidative degradation .
- Methodology : Use chiral HPLC or enzymatic resolution to isolate enantiomers. Compare IC values in receptor-binding assays (e.g., HEK293 cells expressing target receptors) .
Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies of halogenated amino alcohols?
- Case Study : Conflicting enzyme inhibition data may arise from substituent positioning. For example, 2-bromo analogs (like this compound) exhibit stronger inhibition of tyrosine kinases than 3-bromo isomers due to steric effects. Validate using X-ray crystallography or molecular docking .
- Data Reconciliation : Cross-validate SAR with in vitro (e.g., kinase assays) and in silico (e.g., DFT calculations for electron distribution) methods .
Q. How can in vitro assays be designed to evaluate the enzyme inhibition potential of derivatives?
- Assay Design :
- Target Selection : Prioritize enzymes with bromophenyl-binding pockets (e.g., monoamine oxidases, cytochrome P450).
- Protocol : Use fluorescence-based assays (e.g., Z’-LYTE™ kinase assay) with varying inhibitor concentrations (1 nM–100 µM). Include positive controls (e.g., pargyline for MAO inhibition) .
- Data Analysis : Calculate K values via nonlinear regression (GraphPad Prism) and validate with SPR for binding kinetics .
Q. What are the mechanistic implications of bromine positioning on nucleophilic substitution reactivity?
- Reactivity Trends : The 2-bromo substituent activates the phenyl ring for electrophilic substitution but sterically hinders nucleophilic attack at the para position. Kinetic studies (e.g., in DMSO/water) show SN2 pathways dominate for 2-bromo derivatives, while 4-bromo analogs favor SN1 .
- Methodology : Monitor reaction progress via -NMR or LC-MS. Use Hammett plots to correlate substituent effects with reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.